![molecular formula C13H24S2 B14219841 1,5-Dithiaspiro[5.5]undecane, 10-methyl-7-(1-methylethyl)- CAS No. 565185-51-5](/img/structure/B14219841.png)
1,5-Dithiaspiro[5.5]undecane, 10-methyl-7-(1-methylethyl)-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,5-Dithiaspiro[5.5]undecane, 10-methyl-7-(1-methylethyl)- is a sulfur-containing organic compound with the molecular formula C13H24S2. This compound is characterized by its unique spiro structure, which includes two sulfur atoms and a spiro carbon atom connecting two cyclic structures. The presence of sulfur atoms in its structure makes it an interesting subject for various chemical reactions and applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,5-Dithiaspiro[5.5]undecane, 10-methyl-7-(1-methylethyl)- typically involves the reaction of appropriate thiol precursors with cyclic ketones or aldehydes. One common method is the reaction of 1,5-dithiacyclooctane with isopropyl methyl ketone under acidic conditions to form the desired spiro compound. The reaction conditions often include the use of a strong acid catalyst such as hydrochloric acid or sulfuric acid, and the reaction is carried out at elevated temperatures to facilitate the formation of the spiro structure.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, industrial processes may incorporate purification steps such as distillation or recrystallization to obtain the compound in its pure form.
化学反应分析
Types of Reactions
1,5-Dithiaspiro[5.5]undecane, 10-methyl-7-(1-methylethyl)- undergoes various types of chemical reactions, including:
Oxidation: The sulfur atoms in the compound can be oxidized to form sulfoxides or sulfones. Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: The compound can be reduced to form thiols or other sulfur-containing derivatives. Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: The spiro carbon atom can undergo nucleophilic substitution reactions, leading to the formation of various substituted derivatives. Reagents such as alkyl halides or acyl chlorides are often used in these reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetic acid.
Reduction: Lithium aluminum hydride, sodium borohydride, ethanol.
Substitution: Alkyl halides, acyl chlorides, base catalysts.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Thiols, disulfides.
Substitution: Substituted spiro compounds with various functional groups.
科学研究应用
1,5-Dithiaspiro[5.5]undecane, 10-methyl-7-(1-methylethyl)- has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex sulfur-containing compounds. Its unique spiro structure makes it a valuable intermediate in organic synthesis.
Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties. The presence of sulfur atoms in its structure may contribute to its bioactivity.
Medicine: Explored for its potential use in drug development, particularly in the design of sulfur-containing pharmaceuticals. Its ability to undergo various chemical reactions makes it a versatile scaffold for drug discovery.
Industry: Utilized in the production of specialty chemicals and materials. Its unique structure and reactivity make it suitable for applications in polymer chemistry and materials science.
作用机制
The mechanism of action of 1,5-Dithiaspiro[5.5]undecane, 10-methyl-7-(1-methylethyl)- involves its interaction with molecular targets through its sulfur atoms. The sulfur atoms can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to the inhibition or modulation of their activity. Additionally, the spiro structure may allow the compound to fit into specific binding sites on biological molecules, enhancing its specificity and potency.
相似化合物的比较
Similar Compounds
1,5-Dithiaspiro[5.5]undecane: Lacks the methyl and isopropyl substituents, making it less sterically hindered and potentially less reactive.
1,7-Dioxaspiro[5.5]undecane: Contains oxygen atoms instead of sulfur, leading to different chemical reactivity and biological properties.
1,5-Dioxaspiro[5.5]undecane, 3,3-dimethyl-: Similar spiro structure but with oxygen atoms and different substituents, resulting in distinct chemical and physical properties.
Uniqueness
1,5-Dithiaspiro[5.5]undecane, 10-methyl-7-(1-methylethyl)- is unique due to its specific combination of sulfur atoms and spiro structure. The presence of both methyl and isopropyl groups adds steric hindrance, influencing its reactivity and interactions with other molecules. This uniqueness makes it a valuable compound for various scientific and industrial applications.
属性
CAS 编号 |
565185-51-5 |
|---|---|
分子式 |
C13H24S2 |
分子量 |
244.5 g/mol |
IUPAC 名称 |
8-methyl-11-propan-2-yl-1,5-dithiaspiro[5.5]undecane |
InChI |
InChI=1S/C13H24S2/c1-10(2)12-6-5-11(3)9-13(12)14-7-4-8-15-13/h10-12H,4-9H2,1-3H3 |
InChI 键 |
SIUOWPYCFGPLQV-UHFFFAOYSA-N |
规范 SMILES |
CC1CCC(C2(C1)SCCCS2)C(C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-Naphthalenesulfonamide,6-chloro-N-[(3S)-1-[3-fluoro-2'-(methylsulfonyl)[1,1'-biphenyl]-4-yl]-2-oxo-3-pyrrolidinyl]-](/img/structure/B14219763.png)
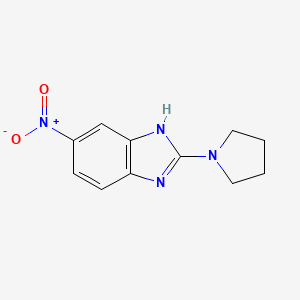
![N-{1-[4-(Difluoromethoxy)phenyl]-2-(methylsulfanyl)ethylidene}hydroxylamine](/img/structure/B14219768.png)

![3-{[(5-Bromopyridin-3-yl)amino]methyl}phenol](/img/structure/B14219788.png)
methyl}pyridine](/img/structure/B14219795.png)
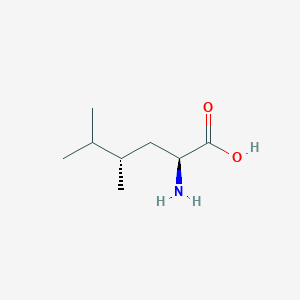
![[4-(Dec-3-ene-1,5-diyn-1-yl)phenyl]methanol](/img/structure/B14219799.png)
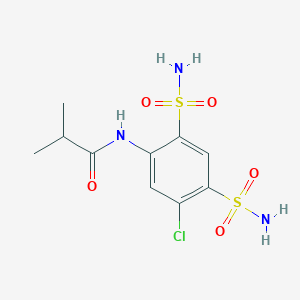
![2-{5-[(5-Phenylpentyl)sulfanyl]-1,3,4-oxadiazol-2-YL}pyridine](/img/structure/B14219807.png)
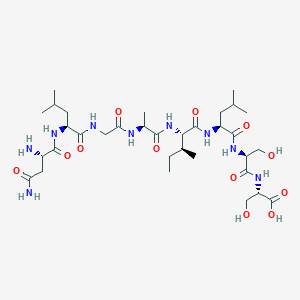
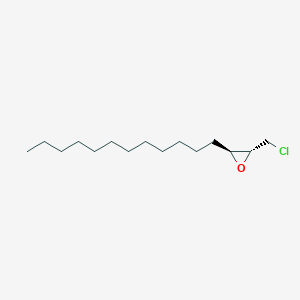

![(2-Azidophenyl)[(2S)-2-ethenyl-2-methylpyrrolidin-1-yl]methanone](/img/structure/B14219824.png)
